molecular formula C8H12 B158145 Cyclooctyne CAS No. 1781-78-8

Cyclooctyne

Cat. No. B158145
CAS RN: 1781-78-8
M. Wt: 108.18 g/mol
InChI Key: ZPWOOKQUDFIEIX-UHFFFAOYSA-N
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Description

Cyclooctyne is a cyclic alkyne compound that has gained significant attention in chemical biology research due to its unique reactivity with strained alkenes, such as cyclooctenes and cyclopropenes. This reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), has become a widely used tool for bioconjugation and labeling of biomolecules.

Scientific Research Applications

Synthesis and Applications in Molecular Biology and Cellular Engineering

Cyclooctynes are known for their applications in molecular biology and cellular engineering due to their high reactivity. This reactivity allows for the [3+2] azide-alkyne cycloaddition to be performed under mild conditions without a catalyst, making cyclooctynes valuable in various synthetic methods. A comprehensive review by Chupakhin and Krasavin (2018) provides an extensive overview of the synthesis methods and applications of cyclooctynes in these fields (Chupakhin & Krasavin, 2018).

Fluorogenic Cyclooctynes for Biological Imaging

Cyclooctyne-based probes are significant for real-time imaging of azide-labeled biomolecules. Jewett and Bertozzi (2011) discussed the synthesis of a coumarin-conjugated cyclooctyne, which shows a substantial enhancement in fluorescence upon reaction, making it suitable for biological imaging applications (Jewett & Bertozzi, 2011).

Interaction with Transition Metal Complexes

Cyclooctyne's reactivity with transition metal complexes has been explored by Bennett and Schwemlein (1989). They found that cyclooctyne, being more reactive than acyclic alkynes, can form stable complexes with various transition metals, demonstrating its utility in inorganic chemistry and materials science (Bennett & Schwemlein, 1989).

properties

CAS RN

1781-78-8

Product Name

Cyclooctyne

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

cyclooctyne

InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-6H2

InChI Key

ZPWOOKQUDFIEIX-UHFFFAOYSA-N

SMILES

C1CCCC#CCC1

Canonical SMILES

C1CCCC#CCC1

Other CAS RN

1781-78-8

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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